5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one 3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one 3-acetate is a synthetic steroid derivative It is characterized by its complex structure, which includes an epoxy group, multiple hydroxyl groups, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one 3-acetate typically involves multiple steps, starting from simpler steroid precursors. The key steps include:
Epoxidation: Introduction of the epoxy group at the 5alpha,6alpha positions.
Hydroxylation: Addition of hydroxyl groups at the 3beta and 17 positions.
Acetylation: Introduction of the acetate group at the 3 position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to maintain reaction conditions.
Purification: Advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one 3-acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of epoxy groups to diols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield diols.
Scientific Research Applications
5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one 3-acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one 3-acetate involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and cellular responses. The epoxy and hydroxyl groups play crucial roles in its biological activity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5alpha,6alpha-Epoxy-3beta-hydroxy-16alpha-methylpregnan-20-one: Lacks the 17-hydroxyl group.
5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one: Lacks the acetate group.
Uniqueness
5alpha,6alpha-Epoxy-3beta,17-dihydroxy-16alpha-methylpregnan-20-one 3-acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
2857-83-2 |
---|---|
Molecular Formula |
C24H36O5 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(1S,2R,5S,11R,12S,14R,15R,16S)-15-acetyl-15-hydroxy-2,14,16-trimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-yl] acetate |
InChI |
InChI=1S/C24H36O5/c1-13-10-19-17-11-20-23(29-20)12-16(28-15(3)26)6-8-21(23,4)18(17)7-9-22(19,5)24(13,27)14(2)25/h13,16-20,27H,6-12H2,1-5H3/t13-,16+,17-,18+,19+,20?,21-,22+,23?,24+/m1/s1 |
InChI Key |
ZZEABJWXAVDRKW-NTXICKLYSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CC4C5(O4)C[C@H](CC[C@@]5([C@H]3CC[C@@]2([C@]1(C(=O)C)O)C)C)OC(=O)C |
Canonical SMILES |
CC1CC2C3CC4C5(O4)CC(CCC5(C3CCC2(C1(C(=O)C)O)C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.